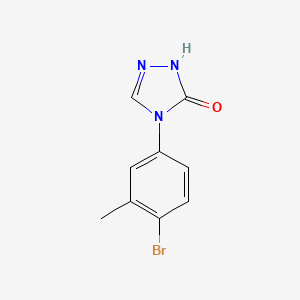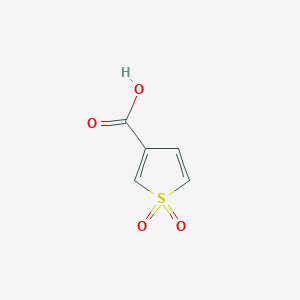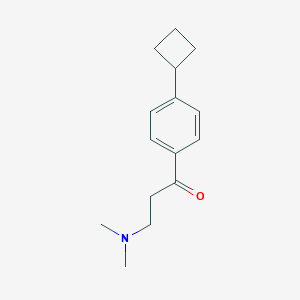![molecular formula C12H17ClF3N B1459564 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride CAS No. 667916-89-4](/img/structure/B1459564.png)
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, also known as SR-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective serotonin reuptake inhibitor, which means that it can regulate the levels of serotonin in the brain. In
Wirkmechanismus
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride involves the inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a significant role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride increases the level of this neurotransmitter in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride are primarily related to its role as a selective serotonin reuptake inhibitor. The compound has been found to increase the level of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. Additionally, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been found to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments include its potency as a selective serotonin reuptake inhibitor, its low affinity for other neurotransmitter receptors, and its ability to increase the level of serotonin in the brain. However, there are also limitations to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, including its potential for toxicity and the need for careful dosage control.
Zukünftige Richtungen
There are several future directions for research related to 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride. One area of focus could be the investigation of its potential as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted to determine the optimal dosage and duration of treatment for depression and anxiety disorders. Finally, the potential for toxicity and long-term side effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride should be investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its ability to selectively inhibit serotonin reuptake has led to its investigation as a potential treatment for depression and anxiety disorders. While there are advantages to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research should focus on further investigating the potential of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a treatment for psychiatric disorders and ensuring its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been used in various scientific research applications, including the study of depression, anxiety, and other psychiatric disorders. It has been found to be a potent inhibitor of serotonin reuptake, which can help regulate the levels of this neurotransmitter in the brain. This has led to the investigation of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a potential treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-11(16,4-2)9-5-7-10(8-6-9)12(13,14)15;/h5-8H,3-4,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSGSPPVHKQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



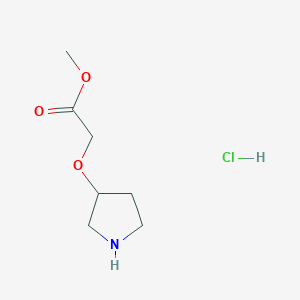

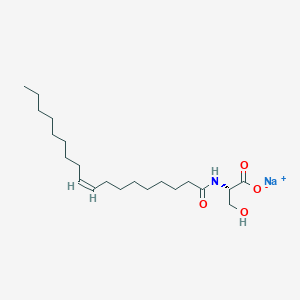
![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
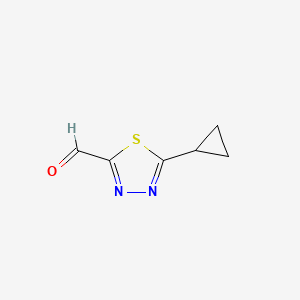
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
